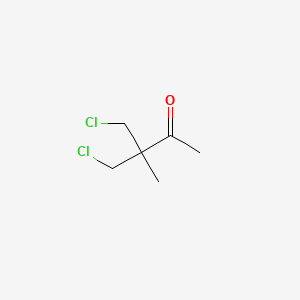
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated ketone, which means it contains both chlorine atoms and a carbonyl group (C=O). This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-3-methyl-2-butanone typically involves the chlorination of 3-methyl-2-butanone. The reaction is carried out in the presence of chlorine gas and a catalyst, such as aluminum chloride, under controlled temperature conditions. The chlorination process introduces chlorine atoms into the molecule, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products include substituted derivatives of the original compound, where chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: The major products include alcohols or other reduced derivatives.
科学的研究の応用
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-3-(chloromethyl)-3-methyl-2-butanone involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and the carbonyl group play a crucial role in its chemical behavior. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can undergo oxidation or reduction, resulting in different chemical transformations.
類似化合物との比較
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol: This compound also contains a chlorine atom and a methyl group but differs in its aromatic structure.
3-Chloro-2-methyl-1-propanol: This compound has a similar chloromethyl group but differs in its alcohol functional group.
4-Chloro-3-methyl-2-pentanone: This compound is structurally similar but has a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
4-chloro-3-(chloromethyl)-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPDOFXRKDYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














